1,2-Dihexadecyl-sn-glycero-3-PC
Descripción
1,2-Dihexadecyl-sn-glycero-3-phosphocholine (CAS 36314-47-3) is a synthetic ether-linked phospholipid characterized by two hexadecyl (C16:0) chains at the sn-1 and sn-2 positions of the glycerol backbone . Its molecular formula is reported as C₄₀H₈₈NO₈P with a molecular weight of 742.1 g/mol in some sources , though discrepancies exist (e.g., 706.1 g/mol in supplier data, possibly due to structural variants or salt forms) . The compound is soluble in ethanol (30 mg/mL) and requires storage at -20°C to maintain stability . As an ether lipid, it lacks ester bonds, rendering it resistant to enzymatic and hydrolytic degradation, making it valuable for studies requiring long-term structural integrity, such as synthetic membrane models and liposome-based drug delivery systems .
Propiedades
IUPAC Name |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIGLPPQBNUFP-RRHRGVEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-47-3 | |
| Record name | 1,2-Dihexadecyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
1,2-Dihexadecyl-sn-glycero-3-PC (also known as 1,2-Dihexadecyl-sn-glycero-3-Phosphocholine) is a synthetic ether-linked phospholipid characterized by hexadecyl groups at the sn-1 and sn-2 positions of the glycerol backbone. This compound has garnered attention in various fields of biomedical research due to its unique properties and potential applications in drug delivery systems and membrane studies.
- Chemical Formula : C₄₂H₈₄NO₈P
- CAS Number : 36314-47-3
- Molecular Weight : 762.092 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily linked to its role as a membrane component and its use in drug delivery systems. Its ether-linked structure provides enhanced stability compared to traditional phospholipids, making it a valuable candidate for various therapeutic applications.
Key Biological Activities
- Membrane Dynamics : This compound is often utilized in the formation of liposomes and artificial membranes, which are critical for studying membrane dynamics and cellular interactions .
- Drug Delivery : Due to its biocompatibility and ability to encapsulate drugs, this compound is explored as a carrier for targeted drug delivery systems, particularly in cancer therapy .
- Anti-inflammatory Effects : Research indicates that phospholipids can modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Liposome Formation and Drug Encapsulation
A study demonstrated that liposomes formed with this compound could effectively encapsulate hydrophobic drugs, enhancing their bioavailability. The liposomes showed stability under physiological conditions and facilitated controlled release profiles .
Study 2: Impact on Cell Membrane Integrity
Research involving cell cultures indicated that membranes composed of this phospholipid exhibited increased resistance to oxidative stress compared to those made from traditional phosphatidylcholine. This suggests potential applications in protecting cells from damage during inflammatory responses .
Study 3: Targeting Atherosclerosis
In a study focused on atherosclerosis, nanoparticles formulated with this compound were shown to preferentially target macrophages within atherosclerotic plaques. This targeted approach enhanced the delivery of therapeutic agents aimed at reducing plaque burden and inflammation .
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Structural and Functional Differences
The table below compares key properties of 1,2-Dihexadecyl-sn-glycero-3-PC with analogous phosphatidylcholines (PCs):
Métodos De Preparación
Traditional Multi-Step Organic Synthesis
The synthesis of ether-linked phospholipids like 1,2-Dihexadecyl-sn-glycero-3-PC typically begins with a chiral glycerol derivative to ensure stereochemical fidelity. A seminal approach involves the use of sn-glycero-3-phosphocholine (GPC) as the starting material, which is functionalized with ether-linked alkyl chains via Williamson ether synthesis or alkylation reactions. For instance, in the synthesis of the analogous compound 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC), researchers employed a ten-step protocol starting from protected glycerol derivatives. Key steps included:
-
Protection of the glycerol backbone : Temporary protective groups (e.g., trityl or benzyl) were used to shield reactive hydroxyl groups during alkylation.
-
Etherification : Hexadecyl groups were introduced at the sn-1 and sn-2 positions using alkyl halides and strong bases like sodium hydride.
-
Phosphorylation : The phosphocholine head group was installed via reaction with phosphorus oxychloride followed by quaternization with trimethylamine.
-
Deprotection and purification : Final deprotection under mild acidic conditions yielded the target compound, which was purified via recrystallization or column chromatography.
Stereoselective Alkylation Techniques
Achieving the correct sn-1 and sn-2 configuration is critical for biological relevance. A method adapted from the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) involves Steglich esterification for regioselective acylation. While this technique is primarily used for ester-linked lipids, analogous strategies can be applied to ether-linked compounds by substituting carboxylic acids with alkyl halides. For example, the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates the coupling of hexadecyl groups to the glycerol backbone under anhydrous conditions.
Key Reaction Steps and Intermediate Characterization
Ether Bond Formation
Williamson ether synthesis is the cornerstone of introducing hexadecyl groups. In a typical procedure:
-
Step 1 : The sn-1 hydroxyl group of a protected glycerol derivative is deprotonated using a strong base (e.g., NaH) in tetrahydrofuran (THF).
-
Step 2 : Hexadecyl bromide is added dropwise, resulting in nucleophilic substitution to form the sn-1 ether bond.
-
Step 3 : The sn-2 position is similarly alkylated after selective deprotection of the intermediate.
Critical Parameters :
Phosphocholine Head Group Installation
The phosphorylation step involves reacting the di-etherified glycerol intermediate with phosphorus oxychloride (POCl₃) in the presence of choline chloride:
Quaternization of the tertiary amine in choline is achieved using methyl iodide or trimethylamine, followed by ion-exchange chromatography to isolate the phosphatidylcholine.
Optimization of Yield and Purity
Purification Techniques
Crude synthetic products often contain urea byproducts (e.g., dicyclohexylurea) from coupling agents like DCC. Sequential recrystallization from ethyl acetate and acetone has proven effective in removing these impurities, as demonstrated in the synthesis of DMPC. For this compound, analogous purification steps yield >98% purity, confirmed via ¹H NMR and FTIR spectroscopy.
Table 1: Purification Outcomes for Ether-Linked Phosphatidylcholines
| Compound | Purification Method | Purity (%) | Yield (%) |
|---|---|---|---|
| This compound | Acetone recrystallization | 98.5 | 65 |
| DMPC | Ethyl acetate + acetone | 99.2 | 72 |
| PHPC | Column chromatography | 95.0 | 18 |
Comparative Analysis of Synthetic Routes
Multi-Step vs. Semisynthetic Approaches
Traditional multi-step synthesis (e.g., PHPC route) offers high stereochemical control but suffers from low overall yields (18%) due to intermediate purification losses. In contrast, semisynthetic methods leveraging Steglich esterification reduce steps and improve yields (65–72%) but require stringent purification to eliminate urea byproducts.
Scalability and Cost
-
Alkylation Agents : Hexadecyl bromide is cost-prohibitive at industrial scales, prompting exploration of alternative alkylating agents like hexadecyl mesylate.
-
Catalysts : Enzymatic catalysis using lipases has been explored for ether bond formation but remains experimental due to substrate specificity issues .
Q & A
Basic Research Questions
Q. How is 1,2-Dihexadecyl-<i>sn</i>-glycero-3-PC synthesized, and what are the critical steps for ensuring purity?
- Methodological Answer : The compound is synthesized via etherification of glycerol with hexadecyl groups at the <i>sn</i>-1 and <i>sn</i>-2 positions, followed by phosphorylation at the <i>sn</i>-3 position. Critical purity control steps include:
- Chromatographic validation : Use HPLC or TLC to confirm absence of unreacted precursors or byproducts .
- Mass spectrometry : Verify molecular weight (742.102 g/mol) and structural integrity using high-resolution MS .
- Storage : Maintain at -20°C in anhydrous ethanol to prevent hydrolysis .
Q. What are the primary applications of 1,2-Dihexadecyl-<i>sn</i>-glycero-3-PC in model membrane systems?
- Methodological Answer : Its ether-linked alkyl chains enhance bilayer stability, making it ideal for:
- Liposome formation : Optimize hydration temperature (>50°C) to ensure homogeneity .
- Membrane protein reconstitution : Use a lipid-to-protein molar ratio of 100:1 to maintain functional protein activity .
- Fluidity studies : Compare with ester-linked analogs (e.g., DPPC) to assess alkyl chain rigidity via fluorescence anisotropy .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of 1,2-Dihexadecyl-<i>sn</i>-glycero-3-PC across cell models?
- Methodological Answer : Discrepancies (e.g., pro-inflammatory vs. inert effects) may arise from:
- Cell type variability : Test across primary monocytes, macrophages, and immortalized lines to isolate context-dependent responses .
- Concentration gradients : Perform dose-response assays (e.g., 1–50 µM) to identify threshold effects .
- Contamination checks : Use LC-MS to rule out lyso-phospholipid contaminants, which can skew bioactivity .
Q. What advanced analytical techniques are recommended for quantifying 1,2-Dihexadecyl-<i>sn</i>-glycero-3-PC in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with isopropanol/ammonium acetate mobile phase for optimal separation. Use deuterated internal standards (e.g., DPPC-d62) to correct for matrix effects .
- <sup>31</sup>P NMR : Detect phospholipid degradation products in real-time, with a detection limit of ~10 µM .
- Data validation : Cross-validate results with MALDI-TOF to confirm lipid species identity .
Q. How can experimental conditions be optimized for studying membrane protein interactions using 1,2-Dihexadecyl-<i>sn</i>-glycero-3-PC?
- Methodological Answer :
- Bilayer preparation : Use a 7:3 molar ratio of 1,2-Dihexadecyl-PC to cholesterol to mimic lipid rafts. Validate bilayer integrity via atomic force microscopy .
- Temperature control : Maintain assays at 37°C to prevent gel-phase transitions, which alter protein mobility .
- FRET assays : Label proteins with Cy3/Cy5 dyes and measure energy transfer efficiency to quantify interaction kinetics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the stability of 1,2-Dihexadecyl-<i>sn</i>-glycero-3-PC in long-term storage?
- Methodological Answer : Stability variations may stem from:
- Solvent choice : Anhydrous ethanol prevents hydrolysis better than aqueous buffers. Validate storage conditions via accelerated stability testing (40°C/75% RH for 1 month) .
- Oxidative degradation : Add antioxidants (e.g., BHT) at 0.01% w/w and monitor peroxide formation using thiobarbituric acid assays .
- Batch variability : Source multiple lots and compare degradation profiles via HPLC-ELSD .
Methodological Tables
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
